molecular formula C16H13N3O2 B14137988 Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate

Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate

Cat. No.: B14137988
M. Wt: 279.29 g/mol
InChI Key: ZMVNUBPBCUFKMA-UHFFFAOYSA-N
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Description

Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate: is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring attached to a phenyl group and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles. The general synthetic route involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution Reactions: Substituted triazole derivatives.

    Oxidation and Reduction Reactions: Various oxidation states and reduced forms of the compound.

    Hydrolysis: Benzoic acid and corresponding alcohol.

Scientific Research Applications

Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzoate can be compared with other similar compounds to highlight its uniqueness:

By comparing these compounds, the unique structural features and applications of this compound can be better understood.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

methyl 3-(4-phenyltriazol-1-yl)benzoate

InChI

InChI=1S/C16H13N3O2/c1-21-16(20)13-8-5-9-14(10-13)19-11-15(17-18-19)12-6-3-2-4-7-12/h2-11H,1H3

InChI Key

ZMVNUBPBCUFKMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2C=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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